N-(2-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(2-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 2-methylindole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- N-(2-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Uniqueness
This compound is unique due to the presence of the 2-methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its interaction with molecular targets compared to other similar compounds.
Biological Activity
N-(2-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of the compound's biological activity, including its molecular characteristics, mechanisms of action, and relevant research findings.
Molecular Characteristics
Chemical Structure and Properties
- Molecular Formula: C15H17N O5
- Molecular Weight: 291.30 g/mol
- SMILES Notation: COC(=O)COC(=O)Cc1c(C)[nH]c2ccc(OC)cc12
- IUPAC Name: (2-methoxy-2-oxoethyl) 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity:
- Indole derivatives often exhibit inhibitory effects on various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.
-
Neuroprotective Effects:
- Compounds with indole structures have been shown to possess neuroprotective properties, potentially through modulation of neuroinflammation and oxidative stress.
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Antitumor Activity:
- Some studies indicate that indole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.
In Vitro Studies
A study focusing on related indole compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit similar properties. For instance, a related compound was reported to have an IC50 value indicating effective inhibition of cancer cell proliferation in vitro .
In Vivo Studies
In vivo studies involving indole derivatives have shown promising results in animal models. Specifically, one study highlighted that certain indole-based compounds significantly inhibited tumor growth in a mouse xenograft model of head and neck cancer . These findings suggest that this compound may also possess similar antitumor efficacy.
Neuroinflammation Research
Recent literature has explored the role of TSPO (translocator protein) radioligands in neuroinflammation, where indole derivatives are being investigated for their binding affinity and potential therapeutic effects. For example, compounds with similar structural features demonstrated high specific binding to TSPO, which is implicated in neuroinflammatory processes . This suggests that this compound could be a candidate for further research in neurodegenerative diseases.
Data Tables
Property | Value |
---|---|
Molecular Formula | C15H17N O5 |
Molecular Weight | 291.30 g/mol |
SMILES Notation | COC(=O)COC(=O)... |
IUPAC Name | (2-methoxy... |
Biological Activity | Observed Effect |
---|---|
Antitumor Activity | Significant inhibition of tumor growth |
Neuroprotective Effects | Modulation of neuroinflammation |
Enzymatic Inhibition | COX and LOX inhibition |
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-16(12-7-3-4-8-13(12)19-11)17(21)18(22)20-14-9-5-6-10-15(14)23-2/h3-10,19H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRSTKMXMGQNER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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